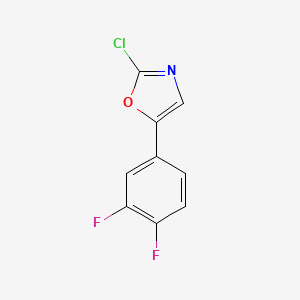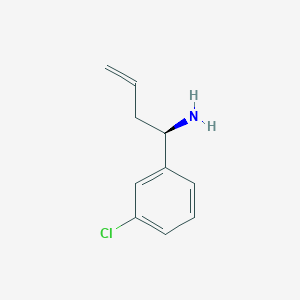
2-(Difluoromethyl)-3-phenoxy-thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-phenoxy-thiophene is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-phenoxy-thiophene typically involves the difluoromethylation of a thiophene derivative. One common method is the reaction of a thiophene precursor with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The choice of catalyst and reaction conditions can significantly impact the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-3-phenoxy-thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, organometallics, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or phenoxy group .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-phenoxy-thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-3-phenoxy-thiophene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The phenoxy group may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)-3-phenoxy-thiophene
- 2-(Difluoromethyl)-3-methoxy-thiophene
- 2-(Difluoromethyl)-3-phenyl-thiophene
Comparison: 2-(Difluoromethyl)-3-phenoxy-thiophene is unique due to the presence of both the difluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H8F2OS |
|---|---|
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3-phenoxythiophene |
InChI |
InChI=1S/C11H8F2OS/c12-11(13)10-9(6-7-15-10)14-8-4-2-1-3-5-8/h1-7,11H |
Clave InChI |
BAJTXELLBYSLBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(SC=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)









